4-Methyl-2-(4-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid [5-chloro-2-(5-oxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-phenyl]-amide
CAS No.:
Cat. No.: VC18698329
Molecular Formula: C20H12ClF3N4O3S
Molecular Weight: 480.8 g/mol
* For research use only. Not for human or veterinary use.
![4-Methyl-2-(4-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid [5-chloro-2-(5-oxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-phenyl]-amide -](/images/structure/VC18698329.png)
Specification
Molecular Formula | C20H12ClF3N4O3S |
---|---|
Molecular Weight | 480.8 g/mol |
IUPAC Name | N-[5-chloro-2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide |
Standard InChI | InChI=1S/C20H12ClF3N4O3S/c1-9-15(32-18(25-9)10-2-4-11(5-3-10)20(22,23)24)17(29)26-14-8-12(21)6-7-13(14)16-27-19(30)31-28-16/h2-8H,1H3,(H,26,29)(H,27,28,30) |
Standard InChI Key | TWTIUDSXHIKSBV-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)C(=O)NC3=C(C=CC(=C3)Cl)C4=NOC(=O)N4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three distinct heterocyclic systems:
-
A thiazole ring substituted at position 2 with a 4-(trifluoromethyl)phenyl group and at position 5 with a carboxylic acid-derived amide.
-
An oxadiazole ring fused to the amide-linked phenyl group, featuring a 5-oxo-4,5-dihydro configuration.
-
A chlorine atom at position 5 of the phenyl ring, introducing electronic and steric modulation.
The molecular formula is CHClFNOS, with a calculated molecular weight of 494.91 g/mol.
Key Physicochemical Parameters
The trifluoromethyl group enhances metabolic stability and membrane permeability, while the oxadiazole moiety contributes to hydrogen-bonding interactions with biological targets .
Synthetic Methodologies
Thiazole Core Synthesis (Adapted from Patent CN104672168A)
The synthesis of the thiazole-carboxylic acid intermediate follows a three-step protocol optimized for industrial scalability :
Table 1: Synthetic Conditions for Thiazole Intermediate
Step | Reaction | Reagents/Conditions | Yield |
---|---|---|---|
1 | Chlorination | Sulfuryl chloride (−15°C to 15°C) | 92.2% |
2 | Cyclization | Thioacetamide, ethanol, reflux | 95% |
3 | Hydrolysis | 15% NaOH, reflux | 98.7% purity |
Key innovations include:
-
Temperature-controlled chlorination (−15°C to 15°C) to minimize over-chlorination byproducts (<0.3%) .
-
Solvent recycling during hydrolysis, reducing ethanol consumption by 40% compared to traditional methods .
Oxadiazole-Aniline MoietY Preparation
The 5-chloro-2-(5-oxo-4,5-dihydro- oxadiazol-3-yl)aniline derivative is synthesized via:
-
Hydrazide formation: Reaction of 5-chloro-2-nitrobenzoic acid with hydrazine hydrate.
-
Cyclization: Treatment with cyanogen bromide (BrCN) in acidic methanol to form the oxadiazole ring.
-
Reduction: Catalytic hydrogenation of the nitro group to aniline using Pd/C.
Critical Parameters:
-
Cyclization efficiency depends on stoichiometric control of BrCN (1.05 equiv).
-
Hydrogenation pressure: 50 psi H achieves >90% conversion without dechlorination.
Amide Coupling
The final step employs carbodiimide-mediated coupling:
Reaction Conditions:
-
Activating agent: EDCI (1.2 equiv)
-
Base: DMAP (0.1 equiv)
-
Solvent: Anhydrous DCM (0°C to room temperature)
-
Reaction time: 12–18 hours
Yield Optimization:
-
Excess EDCI (1.5 equiv) improves conversion to 78% for sterically hindered substrates.
-
Product purification via silica gel chromatography (ethyl acetate/hexane 3:7) affords >95% purity.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H-NMR (400 MHz, DMSO-d):
-
δ 8.21 (s, 1H, thiazole H)
-
δ 7.89–7.92 (m, 4H, trifluoromethylphenyl)
-
δ 10.52 (s, 1H, oxadiazole NH)
¹³C-NMR:
-
167.8 ppm (C=O, amide)
-
162.1 ppm (C=N, oxadiazole)
Infrared Spectroscopy
Bond/Vibration | Wavenumber (cm⁻¹) |
---|---|
C=O (amide) | 1685 |
C-F (CF) | 1120–1160 |
N-H (oxadiazole) | 3320 |
Hypothetical Biological Relevance
Structure-Activity Relationships
-
Thiazole Core: Known to inhibit cyclooxygenase-2 (COX-2) and protein kinases via π-π stacking interactions.
-
Trifluoromethyl Group: Enhances blood-brain barrier penetration in neuroactive compounds.
-
Oxadiazole Ring: Serves as a bioisostere for carboxylic acids, improving metabolic stability.
Table 2: Comparative Bioactivity of Analogous Compounds
Compound Class | IC (μM) | Target |
---|---|---|
Thiazole-carboxamides | 0.45–2.1 | EGFR Kinase |
Oxadiazole derivatives | 1.8–5.3 | Mycobacterium tuberculosis |
Industrial and Regulatory Considerations
Scalability Challenges
-
CF Introduction: Requires specialized fluorination facilities (PPM-level F containment).
-
Oxadiazole Stability: Hygroscopic intermediates necessitate controlled humidity during manufacturing.
Environmental Impact
-
Waste Streams: Chlorinated byproducts from synthesis require activated carbon filtration.
-
Solvent Recovery: Ethanol recycling achieves 85% recovery efficiency .
This compound exemplifies the strategic integration of fluorine chemistry and heterocyclic design to optimize physicochemical and pharmacological properties. While synthetic routes from the cited patent provide a robust foundation for thiazole intermediate production , further studies are required to validate its biological activity and industrial viability. Future research directions should prioritize:
-
In vitro screening against oncology and infectious disease targets.
-
Process intensification to reduce reliance on chlorinated solvents.
-
Crystallography studies to elucidate binding modes with biological macromolecules.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume